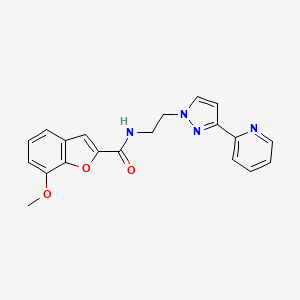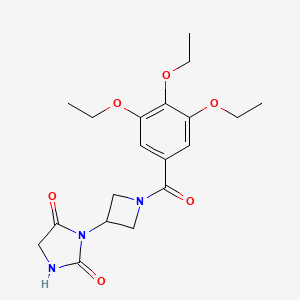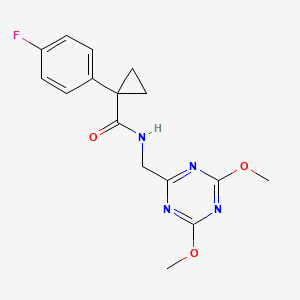![molecular formula C10H22ClNO B2635381 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride CAS No. 2375273-22-4](/img/structure/B2635381.png)
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride, also known as AZD-5213, is a small molecule drug that has been developed as a potential treatment for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The drug works by targeting a specific receptor in the lungs, known as the muscarinic M3 receptor, which is involved in the contraction of smooth muscle cells in the airways. In
Scientific Research Applications
Synthesis and Chemical Properties
- 3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride is involved in the synthesis and characterization of complex organic compounds. For instance, 1-Oxo-1,2,3,4-tetrahydrocarbazoles react with hydroxylamine hydrochloride yielding unknown azepanes, which are characterized by various spectroscopic techniques (Danish & Prasad, 2006).
- The compound is also part of the synthesis process of new azepanedione oximes. These compounds are synthesized from azepan-2-ones and exhibit interesting pharmacological properties, notably actions on the central nervous system (EL FROM, Péra, Leclerc, & Pitta, 2003).
Applications in Medicinal Chemistry
- 3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride derivatives have been evaluated for their inhibitory activity against protein kinases, a crucial target in drug development for various diseases. Novel azepane derivatives were designed based on molecular modeling and showed significant inhibitory activity and plasma stability (Breitenlechner et al., 2004).
Photoreactions and Material Science
- The compound is involved in photochemical reactions. For example, irradiation of benzofurazan in the presence of methanol yields azepine derivatives, indicating its role in complex organic synthesis and possibly in material science (Georgarakis, Rosenkranz, & Schmid, 1971).
- It also plays a role in the synthesis of derivatives of 2‐(Hydroxymethyl)propane‐1,2,3‐triol (Isoerythritol), which are used to access tetrafunctional derivatives, signifying its importance in organic synthesis and chemical modifications (Friedrich, Savchenko, Wächtler, & Meijere, 2003).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-5-7-11-8-9;/h9,11H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKRCXNCXRQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)


![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)
![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)